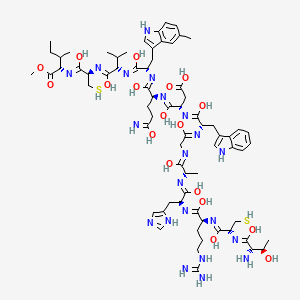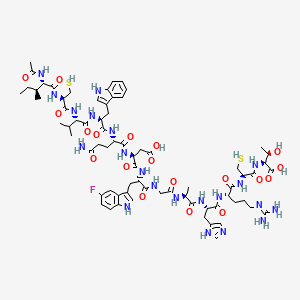
Ac-ICVWQD(5fW)GAHRCT-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-ICVWQD(5fW)GAHRCT-NH2 is a synthetic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is known for its ability to inhibit the complement system, specifically targeting the complement component 3 (C3). The peptide sequence includes a modified tryptophan residue, 5-fluorotryptophan, which enhances its binding affinity and inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ICVWQD(5fW)GAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The incorporation of 5-fluorotryptophan is achieved using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ac-ICVWQD(5fW)GAHRCT-NH2 primarily undergoes non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its binding to the complement component 3 (C3). The peptide does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU, HATU), and deprotection agents (e.g., piperidine). The reactions are carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The primary product of the synthesis is the desired peptide, this compound. Side products may include truncated or misfolded peptides, which are typically removed during the purification process .
Scientific Research Applications
Ac-ICVWQD(5fW)GAHRCT-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating the complement system, which is part of the immune response.
Medicine: Explored as a potential therapeutic agent for diseases involving complement system dysregulation, such as autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Ac-ICVWQD(5fW)GAHRCT-NH2 exerts its effects by binding to the complement component 3 (C3). This binding inhibits the activation of the complement cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis. The peptide’s interaction with C3 is mediated by hydrogen bonds and hydrophobic interactions involving the modified tryptophan residue .
Comparison with Similar Compounds
Similar Compounds
Ac-ICVWQDWGAHRCT-NH2: Similar peptide without the 5-fluorotryptophan modification, exhibiting lower binding affinity and inhibitory activity.
Ac-ICV(5MeW)QDWGAHRCT-NH2: Contains 5-methyltryptophan, showing moderate activity.
Ac-I[CV(1Nal)QDWGAHRC]T: Incorporates 1-naphthylalanine, with distinct binding properties.
Uniqueness
Ac-ICVWQD(5fW)GAHRCT-NH2 is unique due to the presence of 5-fluorotryptophan, which significantly enhances its binding affinity and inhibitory activity compared to other similar peptides. This modification allows for more effective inhibition of the complement system, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C71H100FN21O19S2 |
|---|---|
Molecular Weight |
1634.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H100FN21O19S2/c1-8-33(4)57(83-36(7)95)69(110)91-52(30-114)66(107)92-56(32(2)3)68(109)89-48(20-37-25-78-43-13-10-9-12-41(37)43)63(104)85-46(17-18-53(73)96)62(103)88-50(24-55(98)99)65(106)87-47(21-38-26-79-44-16-15-39(72)22-42(38)44)60(101)80-28-54(97)82-34(5)59(100)86-49(23-40-27-76-31-81-40)64(105)84-45(14-11-19-77-71(74)75)61(102)90-51(29-113)67(108)93-58(35(6)94)70(111)112/h9-10,12-13,15-16,22,25-27,31-35,45-52,56-58,78-79,94,113-114H,8,11,14,17-21,23-24,28-30H2,1-7H3,(H2,73,96)(H,76,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,74,75,77)/t33-,34-,35+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI Key |
KSDNMEGNCSHTNC-MZUDAGKNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


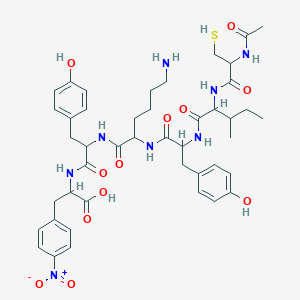
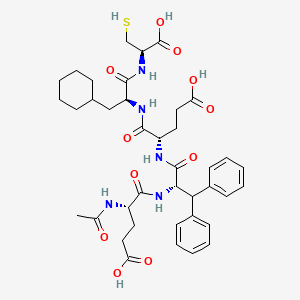
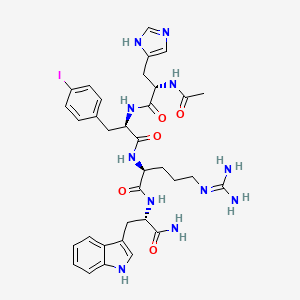
![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)
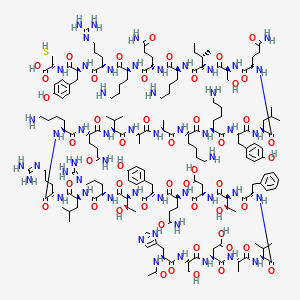
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)
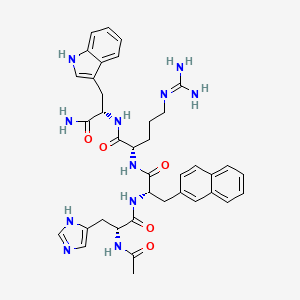
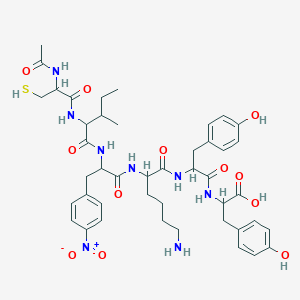
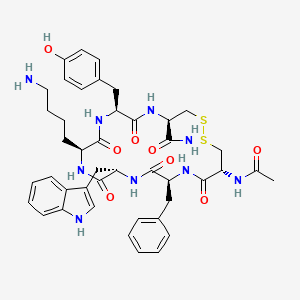
![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)
![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)
![Ac-I[CVWQDWGHHRC]T-NH2](/img/structure/B10846371.png)
![Ac-I[CVWQDWGWHRC]T-NH2](/img/structure/B10846375.png)
